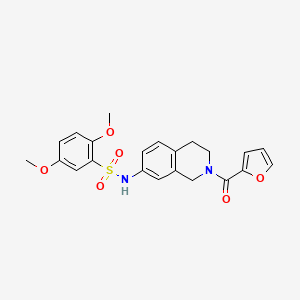

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,5-dimethoxybenzenesulfonamide

Description

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,5-dimethoxybenzenesulfonamide is a hybrid molecule combining a tetrahydroisoquinoline scaffold with a sulfonamide moiety and a furan-2-carbonyl substituent. The tetrahydroisoquinoline core is a privileged structure in medicinal chemistry, known for its role in central nervous system (CNS)-targeting agents and kinase inhibitors . The sulfonamide group enhances bioavailability and binding affinity to biological targets, while the furan-2-carbonyl substituent may contribute to π-π stacking interactions in enzyme active sites.

Properties

IUPAC Name |

N-[2-(furan-2-carbonyl)-3,4-dihydro-1H-isoquinolin-7-yl]-2,5-dimethoxybenzenesulfonamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H22N2O6S/c1-28-18-7-8-19(29-2)21(13-18)31(26,27)23-17-6-5-15-9-10-24(14-16(15)12-17)22(25)20-4-3-11-30-20/h3-8,11-13,23H,9-10,14H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UJARCEMQTHSVAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=C(C=C1)OC)S(=O)(=O)NC2=CC3=C(CCN(C3)C(=O)C4=CC=CO4)C=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H22N2O6S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

442.5 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Mechanism of Action

Target of Action

The primary target of N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,5-dimethoxybenzenesulfonamide is Tryptase beta-2 . Tryptase beta-2 is a protease enzyme predominantly found in mast cells and plays a crucial role in allergic and inflammatory responses.

Mode of Action

This compound acts as a nonpeptide inhibitor of human mast cell tryptase. It binds to the active site of the Tryptase beta-2 enzyme, preventing it from catalyzing its substrate. This inhibition disrupts the normal function of the enzyme, leading to a decrease in allergic and inflammatory responses.

Biological Activity

N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,5-dimethoxybenzenesulfonamide is a complex organic compound that has garnered attention for its potential biological activities. This article reviews its synthesis, biological mechanisms, and therapeutic applications based on current research findings.

Chemical Structure and Synthesis

The compound features a furan-2-carbonyl moiety attached to a tetrahydroisoquinoline structure, along with a dimethoxybenzenesulfonamide group. The synthesis typically involves multi-step organic reactions, including:

- Formation of the Tetrahydroisoquinoline Core : Achieved through the Pictet-Spengler reaction.

- Acylation with Furan-2-carbonyl Chloride : This introduces the furan group into the structure.

- Sulfonamide Formation : The final step involves attaching the sulfonamide group to complete the synthesis .

The biological activity of this compound is largely attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : It may inhibit specific enzymes involved in disease pathways, potentially affecting signal transduction and metabolic processes.

- Receptor Modulation : The compound could modulate receptor activity, influencing cellular responses to external stimuli.

- Hydrophobic Interactions : The presence of hydrophobic groups suggests that it may bind effectively within the hydrophobic pockets of proteins .

Anti-inflammatory Properties

Compounds with similar structures have shown anti-inflammatory effects in preclinical models. The sulfonamide group is known for its role in modulating inflammatory pathways, which may also apply to this compound .

Neurological Effects

Given the tetrahydroisoquinoline framework's historical association with neuroactive compounds, there is a hypothesis that this compound may influence neurological pathways. Further investigation is needed to explore its potential in treating neurological disorders .

Case Studies and Research Findings

Comparison with Similar Compounds

Comparison with Structural Analogs

The provided evidence focuses on sulfonamide-containing triazole derivatives synthesized via Friedel-Crafts alkylation and cyclization reactions (e.g., compounds 4–15 in ). While the target compound shares the sulfonamide functional group, its tetrahydroisoquinoline and furan-2-carbonyl motifs differentiate it from these analogs. Below is a systematic comparison:

Structural Features

Spectral Characterization

- IR Spectroscopy :

- Target Compound : Expected C=O (furan-2-carbonyl) at ~1650–1700 cm⁻¹ and S=O (sulfonamide) at ~1150–1250 cm⁻¹.

- Triazole Analogs :

- C=S (thione) at 1247–1255 cm⁻¹ .

- NMR Spectroscopy: Target Compound: Aromatic protons (tetrahydroisoquinoline and dimethoxybenzene) in δ 6.5–8.0 ppm; methoxy groups at δ ~3.8 ppm. Triazole Analogs: 2,4-Difluorophenyl protons at δ 6.8–7.5 ppm; sulfonyl aromatic protons at δ 7.6–8.2 ppm .

Pharmacological Implications

- Target Compound: The tetrahydroisoquinoline scaffold is associated with dopamine receptor modulation (e.g., antipsychotics), while sulfonamides are common in carbonic anhydrase inhibitors (e.g., acetazolamide).

- Triazole Analogs : 1,2,4-Triazoles exhibit antimicrobial and antitumor activity due to sulfur and fluorine substituents enhancing membrane permeability .

Q & A

Basic Research Questions

Q. How can researchers synthesize N-(2-(furan-2-carbonyl)-1,2,3,4-tetrahydroisoquinolin-7-yl)-2,5-dimethoxybenzenesulfonamide with high purity?

- Methodological Answer :

- Step 1 : Use a coupling reagent (e.g., DCC or EDCI) to facilitate the formation of the amide bond between the tetrahydroisoquinoline core and the furan-2-carbonyl group.

- Step 2 : Sulfonamide formation can be achieved by reacting the intermediate with 2,5-dimethoxybenzenesulfonyl chloride in pyridine or dimethylformamide (DMF) under inert conditions (see analogous procedures in ).

- Purification : Employ column chromatography (silica gel, ethyl acetate/hexane gradient) followed by recrystallization using solvents like ethyl acetate/petroleum ether to isolate the product with >95% purity.

- Characterization : Validate via -NMR (to confirm substitution patterns), HPLC (to assess purity thresholds as per ), and elemental analysis.

Q. What analytical techniques are critical for confirming the structural integrity of this compound?

- Methodological Answer :

- X-ray crystallography : Resolve the crystal structure to determine bond lengths, angles, and hydrogen-bonding networks (e.g., C–H⋯O interactions observed in similar sulfonamides in ).

- Spectroscopy : Use - and -NMR to verify aromatic protons and methoxy groups. IR spectroscopy can confirm carbonyl (C=O) and sulfonamide (S=O) functional groups.

- Mass spectrometry (HRMS) : Validate the molecular formula (e.g., CHNOS).

Q. How should researchers assess and control impurities during synthesis?

- Methodological Answer :

- Analytical thresholds : Follow pharmacopeial guidelines where individual impurities should not exceed 0.1% and total impurities ≤0.5% (as per ).

- Techniques : Employ HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase) to monitor unreacted starting materials or byproducts.

- Process optimization : Adjust reaction stoichiometry, temperature, and solvent polarity to minimize side reactions (e.g., over-sulfonation).

Advanced Research Questions

Q. What strategies are effective for structure-activity relationship (SAR) studies targeting this compound’s bioactivity?

- Methodological Answer :

- Substituent variation : Systematically modify methoxy groups (e.g., replace 2,5-dimethoxy with 3,4,5-trimethoxy as in ) or the furan moiety to evaluate effects on potency.

- In vitro assays : Test derivatives against target enzymes (e.g., carbohydrate hydrolases, kinases) using fluorescence-based enzymatic inhibition assays (see sulfonamide applications in ).

- Computational docking : Use molecular docking (e.g., AutoDock Vina) to predict binding affinities to active sites (e.g., sulfonamide interactions with zinc-containing enzymes).

Q. How can computational modeling resolve contradictions in experimental data (e.g., NMR vs. crystallography)?

- Methodological Answer :

- Density Functional Theory (DFT) : Calculate theoretical NMR chemical shifts (e.g., using Gaussian) and compare with experimental data to identify conformational discrepancies.

- Molecular dynamics (MD) simulations : Model solvent effects or dynamic behaviors that static crystallography may miss (e.g., flexible methoxy groups).

- Validation : Cross-reference with multiple techniques (e.g., variable-temperature NMR) to reconcile structural ambiguities .

Q. What experimental frameworks are suitable for studying this compound’s mechanism of action in biological systems?

- Methodological Answer :

- Enzymatic assays : Measure IC values against target enzymes (e.g., carbonic anhydrase) using stopped-flow spectroscopy.

- Cell-based models : Use cancer cell lines (e.g., MCF-7) to evaluate antiproliferative effects via MTT assays, referencing protocols in for microbial systems.

- Gene expression profiling : Apply RNA-seq or qPCR to identify downstream pathways modulated by the compound (link to ’s theory-driven frameworks) .

Q. How can researchers optimize synthetic routes for scalability while maintaining green chemistry principles?

- Methodological Answer :

- Solvent selection : Replace pyridine with biodegradable solvents (e.g., cyclopentyl methyl ether) to reduce toxicity.

- Catalysis : Explore heterogeneous catalysts (e.g., immobilized lipases) for amide bond formation to enhance recyclability.

- Process simulation : Use Aspen Plus to model heat/mass transfer and minimize waste (see ’s RDF2050108 guidelines).

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.